tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Kinase Inhibition Medicinal Chemistry GSK3

Medicinal chemistry teams designing selective ATP-competitive kinase inhibitors (GSK3α/β, DYRK1A, CLK1, RIP1) often face synthetic bottlenecks. This Boc-protected tetrahydropyrazolo[3,4-c]pyridine building block provides the solution: - [3,4-c] regioisomer & N1-H are pharmacophoric requirements for hinge-binding potency; incorrect scaffolds abolish activity. - N-Boc protection at the 6-position enables selective late-stage diversification for PROTAC linker attachment after orthogonal deprotection. - Directly replicates the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine series for CNS-penetrant RIP1 inhibitor programs. - Highest synthetic efficiency for 3,6-disubstituted analogs targeting Aurora-A/B, CDK5/p25, and mTOR polypharmacology. Standard purity: ≥97%. Global stock available for immediate dispatch.

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 871726-73-7
Cat. No. B592289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
CAS871726-73-7
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2
InChIInChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-6-12-13-9(8)7-14/h6H,4-5,7H2,1-3H3,(H,12,13)
InChIKeyXSHYMCSSTAWZOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 871726-73-7): A Core Building Block for Kinase-Focused Medicinal Chemistry


tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 871726-73-7) is a Boc-protected, partially saturated pyrazolo[3,4-c]pyridine building block . The compound features a bicyclic heteroaromatic core that serves as a privileged scaffold for ATP-competitive kinase inhibitor design, particularly against targets such as GSK3, DYRK1A, CLK1, and RIP1 kinases [1][2]. The N-Boc protecting group on the 6-position of the tetrahydropyridine ring enables controlled deprotection and subsequent functionalization, making this compound a versatile intermediate in parallel medicinal chemistry programs and targeted protein degradation (PROTAC) campaigns [3].

Why Direct Substitution of CAS 871726-73-7 with Other Pyrazolopyridine Building Blocks Can Compromise a Synthesis Strategy


The [3,4-c] ring fusion regiochemistry and the 4,5-dihydro (tetrahydropyridine) saturation state of this compound are critical for its downstream biological activity. Substituting it with a pyrazolo[3,4-b]pyridine or a fully aromatic pyrazolo[3,4-c]pyridine scaffold would alter the pharmacophoric geometry recognized by key kinases such as GSK3α/β and DYRK1A, where N1-H presence and the lack of a bulky 7-substituent are essential for potency [1]. Furthermore, the installation of the Boc protecting group at the 6-position is strategically positioned to allow for selective late-stage diversification via deprotection and subsequent alkylation, acylation, or linker attachment for PROTAC molecules. Using an unprotected analogue or one with a different N-protecting group (e.g., Cbz or Fmoc) can introduce orthogonal reactivity that may be incompatible with downstream catalytic hydrogenation or acidic cleavage steps required in multi-step cascade syntheses of kinase inhibitors [2][3].

Quantitative Differentiation Guide for CAS 871726-73-7: Building Block Performance Against Kinase Inhibition Benchmarks


Strategic Scaffold Regiochemistry Enables Potent GSK3/CLK1/DYRK1A Kinase Inhibition

Compounds derived from the pyrazolo[3,4-c]pyridine scaffold, for which CAS 871726-73-7 is the foundational N-Boc intermediate, demonstrate potent inhibitory activity against GSK3, CLK1, and DYRK1A kinases with good selectivity. The parent scaffold's N1-H and the absence of a bulky 7-substituent are critical for this activity, as demonstrated in a focused SAR study [1]. This structural requirement validates the use of this specific intermediate to access the active kinase inhibitor space, where alternative regioisomers such as pyrazolo[3,4-b]pyridines show a different selectivity profile.

Kinase Inhibition Medicinal Chemistry GSK3

Direct Precursor to RIP1 Kinase Inhibitor Series with In Vivo Efficacy

The compound is a key intermediate in the synthesis of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives, a novel class of potent, orally available, and brain-penetrating RIP1 kinase inhibitors [1]. Optimization of this core structure led to compound 22, which demonstrated significant suppression of necroptotic cell death in mouse and human cells and attenuated disease progression in an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis at 10 mg/kg oral dosing (BID) [1]. This in vivo proof-of-concept is a direct result of the scaffold installed by the Boc-protected intermediate.

RIP1 Kinase Neurodegeneration Inflammatory Disease

Proven Versatility in Generating Antiproliferative Kinase Inhibitors against Multiple Cancer Cell Lines

A series of 3,6-disubstituted tetrahydropyrazolo[3,4-c]pyridine derivatives synthesized from intermediates analogous to CAS 871726-73-7 demonstrated antiproliferative activity in the 5.12-17.12 µM range against a panel of lung, cervical, breast, and prostate cancer cell lines [1]. Furthermore, four lead compounds (13c, 13g, 15g, 15h) from this series showed prominent inhibitory activity against Aurora-A, Aurora-B, CDK5/p25, and mTOR kinases when tested at a 10 µM concentration against a panel of 8 human kinases [1].

Anticancer Antiproliferative Kinase Panel

Critical Intermediate for Cystathionine Beta-Synthase (CBS) Inhibitor Development

A pyrazolopyridine derivative discovered from an in-house focused library screening demonstrated CBS inhibitory activity comparable to aminoacetic acid, the most potent CBS inhibitor known at the time [1]. The scaffold search for this hit compound relied on the selective substitution patterns accessible from the key tetrahydropyrazolo[3,4-c]pyridine intermediate. The compound showed selectivity over the related cystathionine γ-lyase (CSE) enzyme, and differential scanning fluorimetry confirmed binding to the orthosteric site [1].

CBS Inhibition Hydrogen Sulfide Signaling Cardiovascular Disease

Compatibility with PROTAC and Targeted Protein Degradation Chemistry

Commercial vendors classify this compound under 'Protein Degrader Building Blocks,' indicating its use as a warhead or linker attachment point in the assembly of heterobifunctional degraders [1]. The Boc group at the 6-position is orthogonally stable to typical PROTAC linker coupling conditions and can be cleaved under mild acidic conditions to reveal a secondary amine for conjugation to E3 ligase ligands, providing a strategic advantage over similar building blocks that lack this orthogonal protecting group strategy [1].

PROTAC Targeted Protein Degradation E3 Ligase

Purity and Identity Specifications Meeting GMP-Ready Intermediate Standards

Suppliers offer CAS 871726-73-7 at routinely high purity levels, with documented specifications of 97% (HPLC) and 98% purity available from multiple independent vendors [1]. The compound is provided with full CoA support including NMR, HPLC, and GC analysis [1]. It is also catalogued as a pharmaceutical intermediate and stocked in multi-gram quantities with batch-to-batch consistency, a distinction from research-grade analogues that may lack such rigorous quality documentation .

Quality Control Pharmaceutical Intermediate Procurement

High-Impact Research and Procurement Scenarios for CAS 871726-73-7


GSK3/CLK1/DYRK1A Kinase Probe and Lead Optimization Campaigns

Medicinal chemistry teams designing selective inhibitors of GSK3α/β, CLK1, or DYRK1A should select this compound as the core building block. The scaffold's [3,4-c] regioisomer and N1-H are pharmacophoric requirements for activity, as demonstrated by the SAR studies in reference [1]. Using this intermediate ensures the correct spatial orientation for hinge-binding interactions and allows rapid diversification at the 6-position after Boc deprotection.

RIP1 Kinase CNS-Penetrant Inhibitor Programs

In CNS drug discovery targeting necroptosis-driven neurodegeneration, this intermediate enables the synthesis of the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine series that has demonstrated oral bioavailability and brain penetration in a mouse EAE model [1]. Procurement of this building block is essential for replicating the compound 22 chemical series, which validated RIP1 as a target for multiple sclerosis.

Targeted Protein Degradation (PROTAC) Library Synthesis

PROTAC chemists building focused degrader libraries against kinase targets can utilize this Boc-protected intermediate as a warhead precursor. The N1-H retains target binding capability while the Boc-protected N6 permits orthogonal deprotection for linker attachment to E3 ligase ligands such as thalidomide or VHL ligands [1]. This avoids cross-reactivity and simplifies the final purification of heterobifunctional molecules.

Anticancer Multikinase Inhibitor Development

Oncology drug discovery teams pursuing polypharmacology approaches can employ this building block to access 3,6-disubstituted tetrahydropyrazolo[3,4-c]pyridine analogues that simultaneously inhibit Aurora-A, Aurora-B, CDK5/p25, and mTOR at low micromolar concentrations [1]. Starting from CAS 871726-73-7 provides the highest synthetic efficiency for exploring this substitution pattern.

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